molecular formula C9H9BrClN B2920959 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline CAS No. 1782330-44-2

7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline

Cat. No. B2920959
CAS RN: 1782330-44-2
M. Wt: 246.53
InChI Key: NEYDHMAJPQTGOK-UHFFFAOYSA-N
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Description

7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline is a compound with the CAS Number: 1782330-44-2 . It has a molecular weight of 246.53 . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC Name of this compound is this compound . The InChI Code is 1S/C9H9BrClN/c10-8-2-1-6-3-4-12-5-7 (6)9 (8)11/h1-2,12H,3-5H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 246.53 .

Scientific Research Applications

Photochromic Properties and Synthesis Methods

The compound 7-Bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline has been involved in research aimed at the development of new photochromic materials. For instance, the Duff formylation of halogen-substituted hydroxyquinolines, leading to 7-formyl derivatives, has been a precursor step in synthesizing photochromic spiro[indoline-2,2′-2H-pyrano[3,2-h]quinolines], which show promise for applications in smart materials and optical data storage. The thermal and photo-induced isomerization of these compounds has been thoroughly investigated, showcasing their potential in dynamic optical systems (Voloshin et al., 2008).

Synthesis of Quinoline Derivatives

Research on the bromination of tetrahydroquinoline has yielded efficient methods for synthesizing halogenated quinoline derivatives, which are valuable in synthetic chemistry and potentially for the development of new pharmaceuticals. One-pot synthesis methods have been described, achieving high yields of tri- and dibromoquinoline derivatives. These compounds serve as key intermediates for further chemical transformations, highlighting the versatility of halogenated tetrahydroisoquinolines in synthetic organic chemistry (Şahin et al., 2008).

Acid Catalyzed Formation of Bonds

The compound's behavior as a photoacid has been exploited in organic synthesis for the formation of C–C and C–S bonds via excited state proton transfer. This application demonstrates the utility of this compound in facilitating bond formation reactions under acid catalysis, opening new avenues for constructing complex organic molecules (Strada et al., 2019).

Reductive Amination and Schiff's Bases

A study on the convenient synthesis of 6-Bromo-1,2,3,4-tetrahydroisoquinoline and related compounds via reductive amination of Schiff's bases underscores the importance of these methodologies in accessing halogenated tetrahydroisoquinoline derivatives. Such synthetic strategies are fundamental in medicinal chemistry for the development of new therapeutic agents (Zlatoidský & Gabos, 2009).

Photolabile Protecting Groups

The synthesis and photochemistry of photolabile protecting groups based on brominated hydroxyquinoline derivatives, including 8-bromo-7-hydroxyquinoline, have been explored. These studies have revealed the potential of such compounds in the development of caging groups for controlled release of biological messengers, indicating their applicability in biochemical research and therapeutic interventions (Fedoryak & Dore, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN/c10-8-2-1-6-3-4-12-5-7(6)9(8)11/h1-2,12H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEYDHMAJPQTGOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=CC(=C2Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1782330-44-2
Record name 7-bromo-8-chloro-1,2,3,4-tetrahydroisoquinoline
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